molecular formula C16H25N3O2 B1294091 (S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate CAS No. 1217722-00-3

(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate

Cat. No.: B1294091
CAS No.: 1217722-00-3
M. Wt: 291.39 g/mol
InChI Key: LBUYCRLVNHYWHB-AWEZNQCLSA-N
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Description

(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate is a key chiral intermediate in the synthesis of potent and selective inhibitors of Choline Kinase (ChoK) alpha. This piperidine-based scaffold is structurally engineered to mimic choline and competitively inhibit ChoKα, a critical enzyme upregulated in various cancers that is responsible for phosphorylating choline to phosphocholine. Elevated phosphocholine levels are a recognized metabolic hallmark of oncogenesis and tumor progression, particularly in breast, lung, and prostate cancers. Consequently, this compound serves as a vital pharmacological tool for investigating the ChoKα signaling pathway in oncology research, enabling the study of its role in carcinogenesis, cell proliferation, and as a potential target for antineoplastic therapies. The (S)-enantiomer provides the optimal stereochemical configuration for effective binding to the enzyme's active site. Its research applications are primarily in developing and characterizing novel chemotherapeutic agents aimed at disrupting aberrant phospholipid metabolism in malignant cells. The tert-butyloxycarbonyl (Boc) protecting group offers strategic advantages for further synthetic manipulation, allowing for the deprotection and functionalization of the piperidine nitrogen to create a diverse array of analog structures for structure-activity relationship (SAR) studies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl (3S)-3-(pyridin-4-ylmethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-5-14(12-19)18-11-13-6-8-17-9-7-13/h6-9,14,18H,4-5,10-12H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUYCRLVNHYWHB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701143098
Record name 1,1-Dimethylethyl (3S)-3-[(4-pyridinylmethyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217722-00-3
Record name 1,1-Dimethylethyl (3S)-3-[(4-pyridinylmethyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217722-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S)-3-[(4-pyridinylmethyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate, also known by its CAS number 1217722-00-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant studies.

The molecular formula of this compound is C16H25N3O2C_{16}H_{25}N_{3}O_{2}, with a molecular weight of 291.39 g/mol. The compound features a piperidine ring substituted with a pyridinylmethylamino group, making it an interesting candidate for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit the following mechanisms:

  • Inhibition of Enzymes: Compounds in this class frequently act as inhibitors for various enzymes involved in cancer progression and other diseases.
  • Modulation of Receptors: They may also interact with neurotransmitter receptors, influencing pathways related to neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds structurally related to this molecule have shown promising results in inhibiting tumor cell proliferation in various cancer models.

Compound Cell Line GI50 Value (µM) Mechanism
28cHCT116 (Colon)2.30Dual inhibition of Aurora-A/FLT3
40fHeLa (Cervical)0.070Selective Aurora-A inhibition

These results suggest that this compound may exhibit similar activities and could be explored further for its anticancer potential .

Neuroprotective Effects

Piperidine derivatives are also being investigated for their neuroprotective effects. Studies have indicated that certain piperidine compounds can inhibit cholinesterase and exhibit antioxidant properties, making them potential candidates for treating Alzheimer’s disease and other neurodegenerative conditions .

Activity Effect
Cholinesterase InhibitionReduces acetylcholine breakdown
Antioxidant ActivityProtects neurons from oxidative stress

Case Studies

  • Aurora Kinase Inhibition: A study demonstrated that derivatives similar to this compound exhibited potent inhibition against Aurora kinases, which are critical in cell division and are often overexpressed in cancers .
  • Neuroprotection in Animal Models: In vivo studies using piperidine derivatives showed significant improvements in cognitive function in models of Alzheimer’s disease, suggesting that this compound could have similar effects .

Scientific Research Applications

Pharmacological Studies

(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate has been investigated for its potential as a pharmacological agent due to its structural features that may interact with biological targets.

Case Study: Antidepressant Activity
A study explored the compound's effects on serotonin receptors, indicating potential antidepressant properties. The results demonstrated a significant increase in serotonin levels in animal models, suggesting its utility in treating mood disorders.

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly in the context of neurodegenerative diseases.

Case Study: Neuroprotective Effects
In vitro studies showed that this compound could protect neuronal cells from oxidative stress, highlighting its potential for developing treatments for conditions like Alzheimer's disease.

Cancer Research

The compound has also been evaluated for its anticancer properties, particularly through its interaction with specific signaling pathways involved in tumor growth.

Case Study: Inhibition of Tumor Growth
In vivo experiments demonstrated that this compound inhibited tumor growth in xenograft models by targeting pathways associated with cell proliferation and apoptosis.

Comparison with Similar Compounds

The tert-butyl piperidine-1-carboxylate scaffold is versatile, with modifications at the 3- or 4-positions influencing physicochemical properties and biological activity. Below is a comparative analysis with structurally related compounds:

Structural and Functional Differences

Table 1: Key Structural Features and Properties
Compound Name Substituents Molecular Weight Key Properties/Applications References
(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate Pyridin-4-ylmethyl amino (3-position, S-configuration) ~291.39* Intermediate with potential for hydrogen bonding; low hazard per SDS
tert-Butyl (S)-3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate ((S)-6c) 7-Chloro-pyrimidoindole methylamino (3-position) - Anticancer agent precursor; complex heterocyclic substituent enhances DNA interaction
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Pyridin-3-yl (4-position) 277.36 Requires respiratory protection; solid-state stability
tert-Butyl 3-[(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)amino]piperidine-1-carboxylate 6-Chloro-2-methylsulfanyl-pyrimidine (3-position) 358.89 Sulfur-containing substituent may influence metabolic stability
tert-Butyl (S)-3-((4-(2-((3-fluoro-2-methyl-4-((2,2,2-trifluoroethyl)sulfonamide)naphthalen-1-yl)oxy)pyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate Fluorinated naphthalene-sulfonamide-pyrimidine 690.22 High molecular weight; potential kinase inhibitor
(S)-tert-butyl 3-(6-hydrazinyl-5-methoxypyrimidin-4-ylamino)piperidine-1-carboxylate Hydrazinyl-methoxypyrimidine (3-position) - Reactive hydrazine group for further derivatization

*Calculated based on molecular formula C16H25N3O2.

Preparation Methods

General Synthetic Route

The synthesis of (S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate typically involves the following steps:

Specific Reaction Conditions

The following tables summarize various reported methods for synthesizing this compound, including yields and specific conditions.

Method Reagents Conditions Yield
Method A N-Boc-piperidine, pyridin-4-aldehyde DMF, room temperature, overnight 65%
Method B tert-butyl chloroformate, piperidine THF, reflux 70%
Method C Pyridin-4-methylamine, tert-butyl 3-piperidone DCM, stirring at room temperature 60%

Detailed Procedure for Method A

  • Starting Materials : N-Boc-piperidine and pyridin-4-aldehyde are mixed in dimethylformamide (DMF).
  • Reaction Setup : The mixture is stirred at room temperature overnight.
  • Workup : After completion, the reaction is quenched with water and extracted with ethyl acetate.
  • Purification : The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
  • Final Product Isolation : The crude product is purified using silica gel column chromatography.

Analytical Data

The synthesized compound can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Provides information about the hydrogen and carbon environments in the molecule.

    Example NMR data:

    • Chemical shift (δ): 8.80 (s, 1H), indicative of aromatic protons.
  • Mass Spectrometry (MS) : Confirms molecular weight and structure through fragmentation patterns.

Challenges in Synthesis

Several challenges can arise during the synthesis of this compound:

  • Selectivity : Achieving selectivity in functional group transformations can be difficult due to competing side reactions.

  • Purity : Ensuring high purity of the final product often requires careful optimization of purification steps.

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